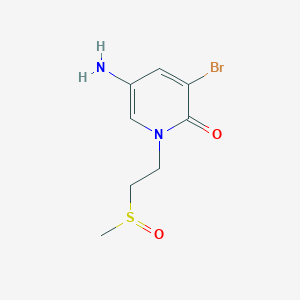
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride is a chemical compound with the molecular formula C21H18ClF3NOP and a molecular weight of 423.806 g/mol . This compound is known for its unique structure, which includes a phosphonium center bonded to a trifluoroacetamido group and three phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride typically involves the reaction of triphenylphosphine with a suitable trifluoroacetamido-containing reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to a phosphine, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable ylides, which are intermediates in various chemical reactions. These ylides can react with aldehydes and ketones to form alkenes in the Wittig reaction . The trifluoroacetamido group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride can be compared with other similar compounds, such as:
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride: This compound has a similar structure but with trichloroacetamido instead of trifluoroacetamido, leading to different reactivity and applications.
Triphenyl((2-chloroacetamido)methyl)phosphonium chloride: This compound has a chloroacetamido group, which affects its chemical properties and uses.
Triphenyl((2,2-dichloro-1-(2-fluoroacetamido)vinyl)phosphonium chloride:
The uniqueness of this compound lies in its trifluoroacetamido group, which imparts distinct chemical properties and enhances its stability and reactivity in various applications.
Propiedades
Número CAS |
142414-40-2 |
|---|---|
Fórmula molecular |
C21H18ClF3NOP |
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
triphenyl-[[(2,2,2-trifluoroacetyl)amino]methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H17F3NOP.ClH/c22-21(23,24)20(26)25-16-27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H |
Clave InChI |
HDJCUFKWUNQTBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CNC(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


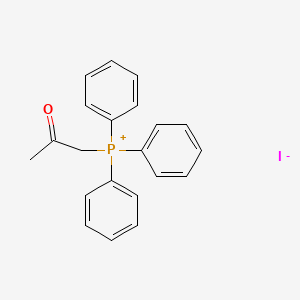
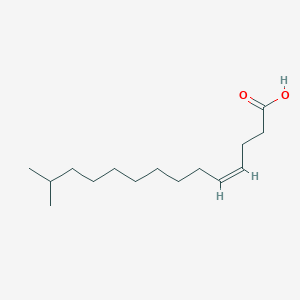
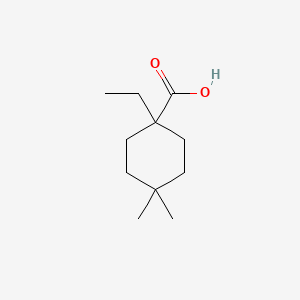
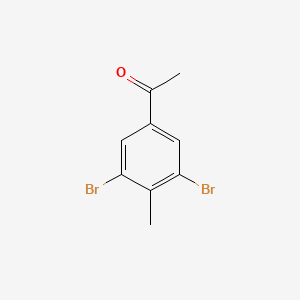
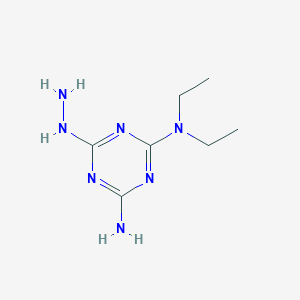

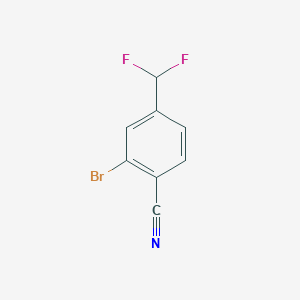

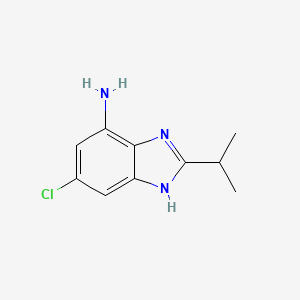
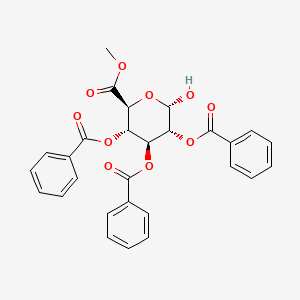
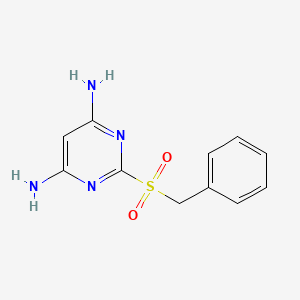
![7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15252061.png)
![3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
